Cyclization of Substituted Pyridines: One common approach involves the cyclization of appropriately substituted pyridines with suitable reagents. For instance, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (4) and ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6) were synthesized through the cyclization of 2-aminopyridin-3-ol (1) with bromopyruvic acid (2) and ethyl bromopyruvate (3) respectively []. This methodology could potentially be adapted to synthesize the target compound by utilizing a 2-aminopyridine derivative bearing a trifluoromethyl group at the 6th position.
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, particularly Suzuki–Miyaura coupling reactions, are highlighted as efficient methods for incorporating boronic acid or esters into pharmaceutical agents []. This approach might be useful in introducing specific substituents to the imidazo[1,2-a]pyridine core to synthesize the target compound or its derivatives.
Molecular Structure Analysis
Planar Fused Ring System: Like the related compound ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the target molecule likely features a nearly planar fused ring system consisting of an imidazole and a pyridine ring [].
Chemical Reactions Analysis
Acid-Amine Coupling: One paper describes the synthesis of a series of derivatives through the acid-amine coupling reactions between an imidazo[1,2-a]pyridine-2-carboxylic acid and various amines []. This suggests that the carboxylic acid functionality of the target compound could also undergo similar coupling reactions, enabling the synthesis of diverse amide derivatives.
O-Alkylation: Another study utilizes O-alkylation of a chlorinated imidazo[1,2-a]pyrazine derivative with aryl alcohols []. Although the target compound lacks a hydroxyl group, this reaction highlights the potential for introducing various substituents through reactions with suitable nucleophiles.
Mechanism of Action
Aurora Kinase A Inhibition: One study demonstrated the antiproliferative activity of a quinazolin-4(3H)-one derivative, BIQO-19, attributed to its Aurora Kinase A (AKA) inhibitory activity []. Given the importance of AKA in cell cycle regulation and its implication in cancer, the target compound could be investigated for potential AKA inhibitory activity.
GABA Receptor Modulation: Research on GABA receptors revealed the modulatory effects of several imidazo[1,2-a]pyrimidine derivatives [, ]. Although the target compound differs slightly in structure, its potential interaction with GABA receptors, particularly subtypes containing γ1 subunits, could be an area for further investigation.
Applications
Anticancer Activity: Similar to BIQO-19, Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate could be studied for its potential to inhibit AKA or other cancer-related targets [].
Antibacterial Activity: Several studies highlight the antibacterial properties of imidazo[1,2-a]pyridine-based compounds [, ]. Exploring the antibacterial potential of the target compound, particularly against drug-resistant strains, could be promising.
Central Nervous System Disorders: The potential interaction of the target compound with GABA receptors, as suggested by research on similar molecules [, ], warrants further investigation into its potential for treating anxiety, sleep disorders, or other CNS-related conditions.
Compound Description: This compound was a target molecule in a study focusing on regioselective borylation reactions of imidazo[1,2-a]pyridine derivatives. The study aimed to synthesize this boronic ester derivative but observed a preference for dimerization products under the employed reaction conditions. []
Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds also feature an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine scaffold. The key difference lies in the substituent at the 6-position: a trifluoromethyl group in the target compound and a boronic ester group in this related compound. []
Compound Description: These derivatives were unexpectedly formed as the major products in a study aiming for regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These compounds were synthesized via acid-amine coupling reactions between a dicarboxylic acid precursor and various amines. Some of these derivatives exhibited moderate anti-tubercular activity against the H37Rv strain and potent anti-cancer activity in NCI-60 screening. []
Relevance: These compounds are structurally related to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate as they are derived from the same initial imidazo[1,2-a]pyridine scaffold. While Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate maintains a single imidazo[1,2-a]pyridine unit, these related compounds consist of two imidazo[1,2-a]pyridine rings linked together. They also possess carboxamide functionalities at the 2-position instead of the carboxylate group found in the target compound. []
Compound Description: This compound's crystal structure was studied using X-ray diffraction and served as a basis for CNDO/2 calculations. These calculations were used to investigate the reactivity and electronic properties of the imidazo[1,2-a]pyridine system. []
Relevance: This compound is structurally similar to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, with both sharing the imidazo[1,2-a]pyridine core structure and possessing an ethyl carboxylate group at the 2-position. The primary differences lie in the substituents at the 3- and 6-positions. Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a trifluoromethyl group at the 6-position and no substituent at the 3-position, whereas this related compound contains a methyl group at the 6-position and a nitro group at the 3-position. []
Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis. This structural information was then used in CNDO/2 calculations to study the reactivity of the imidazo[1,2-a]pyridine system. []
Relevance: This compound is structurally related to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate by sharing the core imidazo[1,2-a]pyridine structure and bearing an ethyl carboxylate group at the 2-position. The main distinction is the position of the methyl substituent: it's located at the 8-position in this related compound and the 6-position in the target compound. Additionally, the target compound has a trifluoromethyl group at the 6-position, which is absent in this related structure. []
Compound Description: This compound was the subject of a crystallographic study, revealing two independent molecules in its asymmetric unit. The study characterized the compound's structure and intermolecular interactions. []
Compound Description: This derivative, BIQO-19, was designed as a potential anti-cancer agent, specifically targeting Aurora Kinase A (AKA). The compound demonstrated improved solubility and antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). BIQO-19 effectively inhibited AKA activity, leading to G2/M phase cell cycle arrest and apoptosis in NSCLC cells. []
Relevance: This compound shares the imidazo[1,2-a]pyridine core and the ethyl carboxylate group at the 2-position with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The key structural difference lies in the presence of a complex 4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl substituent at the 6-position of the imidazo[1,2-a]pyridine ring in BIQO-19, while Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate only has a trifluoromethyl group at that position. []
Compound Description: Ru 33203 was one of several ligands tested for its ability to modulate GABA-induced chloride currents in GABAA receptors containing γ1 subunits. In this study, Ru 33203 did not significantly affect the GABA-induced currents. [, ]
Relevance: This compound belongs to the imidazo[1,2-a]pyrimidine class, closely related to the imidazo[1,2-a]pyridine scaffold present in Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The structural similarity lies in the fused imidazole and pyridine/pyrimidine rings, despite different substituents and modifications in their structures. [, ]
Compound Description: Ru 33356 was included in a study evaluating the pharmacological properties of GABAA receptors containing γ1 subunits. Similar to Ru 33203, Ru 33356 did not significantly impact GABA-induced chloride currents. [, ]
Compound Description: This compound was part of a study focusing on the pharmacological characterization of GABAA receptors containing γ1 subunits. Similar to other Ru compounds tested (Ru 33203 and Ru 33356), Ru 32698 did not significantly modulate GABA-induced chloride currents. [, ]
Relevance: As a member of the imidazo[1,2-a]pyrimidine class, Ru 32698 exhibits a close structural resemblance to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate due to the common fused imidazole and pyridine/pyrimidine ring motif. Despite this core similarity, the two compounds differ in their specific substituents and overall structures. [, ]
Compound Description: This compound represents a 'reversed' C-nucleoside analogue synthesized using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile as a building block. The synthesis involved reacting the building block with ethyl 5-aminopyrazole-4-carboxylates. []
Relevance: Although structurally distinct from Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, this compound is relevant due to its classification as a 'reversed' C-nucleoside analogue. While Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate possesses an imidazo[1,2-a]pyridine scaffold, this related compound incorporates a pyrazolo[1,5-a]pyrimidine moiety linked to a modified sugar. Both compounds represent modified heterocyclic systems with potential biological interest. []
Compound Description: This compound is another example of a 'reversed' C-nucleoside analogue, synthesized in the same study as the previous compound. Its synthesis involved reacting dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile with ethyl 5-aminopyrazole-4-carboxylates. []
Relevance: This compound, despite significant structural differences compared to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, is relevant due to its classification as a 'reversed' C-nucleoside analogue. Unlike the target compound with an imidazo[1,2-a]pyridine core, this analogue features a pyrazolo[1,5-a]pyrimidine system linked to a modified sugar moiety. Both compounds showcase variations in heterocyclic structures with potential applications in medicinal chemistry. []
Compound Description: This compound, synthesized using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile as a starting material, is considered a 'reversed' C-nucleoside analogue. The synthesis involved reacting the building block with 2-benzimidazolylacetonitrile. []
Relevance: While this compound shares the benzo[4,5]imidazo[1,2-a]pyridine framework with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, it's categorized as a 'reversed' C-nucleoside analogue due to its additional sugar moiety and different substitution pattern. This highlights the diversity of modifications possible within related heterocyclic systems. []
Compound Description: This 'reversed' C-nucleoside analogue was synthesized alongside the previous compound using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile and 2-benzimidazolylacetonitrile as starting materials. []
Compound Description: HS-196 is a novel phosphoinositol 3-kinase (PI3K) inhibitor. Studies show it exhibits anti-proliferative and pro-apoptotic effects in human hepatocellular carcinoma (HCC) cells, primarily by disrupting the PI3K/Akt pathway. HS-196 also demonstrated anti-angiogenic properties in vitro and in vivo, suggesting its potential as a targeted HCC therapy candidate. []
Relevance: HS-196 shares a close structural resemblance to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds feature the same imidazo[1,2-a]pyridine core and an ethyl carboxylate group at the 3-position. The primary structural difference is the substituent at the 6-position of the imidazo[1,2-a]pyridine ring. HS-196 possesses a 5-(2,4-difluorophenylsulfonamido)pyridin-3-yl group at this position, while Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a trifluoromethyl group. This difference in substitution at a key position influences their respective biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.